molecular formula C14H28O2 B1435380 Tetradecanoic-12-d1 acid CAS No. 358730-97-9

Tetradecanoic-12-d1 acid

Cat. No. B1435380
CAS RN: 358730-97-9
M. Wt: 229.38 g/mol
InChI Key: TUNFSRHWOTWDNC-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanoic-12-d1 acid (C14:0-d1) is a saturated fatty acid with a chain of 14 carbon atoms. It is a common component of many lipids, and has been studied for its potential applications in scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Tetradecanoic-12-d1 acid has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of saturated fatty acids on cell membranes. It has also been used to investigate the effects of fatty acid composition on the structure and function of proteins. Additionally, it has been used to study the effects of fatty acid composition on the activity of enzymes, and to explore the potential of fatty acids as therapeutic agents.

Mechanism of Action

The mechanism of action of tetradecanoic-12-d1 acid is not yet fully understood. However, it is known that it can affect the structure and function of cell membranes, proteins, and enzymes. It is believed that the fatty acid can interact with the phospholipids in the cell membrane, altering the fluidity and permeability of the membrane. It can also interact with proteins, altering their structure and function. Additionally, it can interact with enzymes, altering their activity.
Biochemical and Physiological Effects
Tetradecanoic-12-d1 acid has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the structure and function of cell membranes, proteins, and enzymes. It has also been shown to affect the activity of metabolic pathways, and to modulate the activity of certain hormones. Additionally, it has been shown to affect the activity of the immune system, and to modulate the inflammatory response.

Advantages and Limitations for Lab Experiments

Tetradecanoic-12-d1 acid has several advantages and limitations when used in lab experiments. The main advantage is that it is a saturated fatty acid, which makes it relatively stable and easy to use. Additionally, it is relatively inexpensive and widely available. The main limitation is that it is not a natural component of cell membranes, so its effects may not be representative of the effects of naturally occurring fatty acids.

Future Directions

There are several potential future directions for research involving tetradecanoic-12-d1 acid. One potential direction is to explore the effects of fatty acid composition on the structure and function of proteins. Additionally, further research could be done to explore the potential of fatty acids as therapeutic agents. Additionally, research could be done to investigate the effects of tetradecanoic-12-d1 acid on the activity of metabolic pathways and hormones. Finally, further research could be done to explore the effects of tetradecanoic-12-d1 acid on the activity of the immune system and the inflammatory response.

properties

IUPAC Name

12-deuteriotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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